molecular formula C6H2BrClINO2 B3039526 2-Chloro-3-bromo-6-iodonitrobenzene CAS No. 1160574-47-9

2-Chloro-3-bromo-6-iodonitrobenzene

Cat. No. B3039526
CAS RN: 1160574-47-9
M. Wt: 362.35
InChI Key: XETSYSSPRVSLRK-UHFFFAOYSA-N
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Description

2-Chloro-3-bromo-6-iodonitrobenzene is an organic compound with the molecular formula C6H2BrClINO2. It has a molecular weight of 362.35 . It is used in research and is considered an organic building block .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-bromo-6-iodonitrobenzene consists of a benzene ring with chlorine, bromine, iodine, and a nitro group attached. The exact positions of these groups on the benzene ring can be deduced from the name of the compound .

Scientific Research Applications

Organic Synthesis

2-Chloro-3-bromo-6-iodonitrobenzene is a valuable intermediate in organic synthesis. Its multiple halogen substituents make it a versatile building block for constructing complex organic molecules. Researchers use it to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-3-bromo-6-iodonitrobenzene is used to develop new drugs. Its unique structure allows for the creation of novel compounds with potential therapeutic effects. Researchers explore its derivatives for anti-cancer, anti-inflammatory, and antimicrobial properties .

Material Science

This compound is also significant in material science. It serves as a precursor for the synthesis of advanced materials, including polymers and liquid crystals. These materials have applications in electronics, optics, and nanotechnology.

Chemical Biology

In chemical biology, 2-Chloro-3-bromo-6-iodonitrobenzene is used to study biological processes at the molecular level. It can be incorporated into probes and sensors to investigate enzyme activities, protein interactions, and cellular pathways.

Environmental Chemistry

Researchers in environmental chemistry utilize this compound to develop new methods for detecting and degrading pollutants. Its derivatives can be used in sensors for monitoring environmental contaminants and in catalysts for breaking down hazardous substances .

Agricultural Chemistry

In agricultural chemistry, 2-Chloro-3-bromo-6-iodonitrobenzene is explored for its potential as a pesticide or herbicide. Its derivatives may offer new solutions for pest control and crop protection, contributing to sustainable agriculture .

Analytical Chemistry

This compound is used in analytical chemistry for developing new analytical techniques. Its unique properties make it suitable for use in chromatography and spectroscopy, aiding in the identification and quantification of various substances .

Photochemistry

In photochemistry, 2-Chloro-3-bromo-6-iodonitrobenzene is studied for its light-absorbing properties. Researchers investigate its potential in photodynamic therapy, a treatment method that uses light-activated compounds to target diseased cells.

These applications highlight the versatility and importance of 2-Chloro-3-bromo-6-iodonitrobenzene in various scientific fields. Each application leverages its unique chemical properties to advance research and development in multiple domains.

BLD Pharm Smolecule Chemsrc

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-bromo-6-iodonitrobenzene is the carbon atoms in organic compounds. This compound is often used in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling . The carbon atoms in the organic compounds are the sites where new bonds are formed during these reactions .

Mode of Action

2-Chloro-3-bromo-6-iodonitrobenzene interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the compound undergoes a transmetalation process, where it transfers its organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation. In the Suzuki–Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds . The downstream effects include the production of new organic compounds with desired properties.

Result of Action

The result of the action of 2-Chloro-3-bromo-6-iodonitrobenzene is the formation of new carbon-carbon bonds. This leads to the synthesis of new organic compounds . The specific molecular and cellular effects depend on the nature of the organic compounds produced.

Action Environment

The action, efficacy, and stability of 2-Chloro-3-bromo-6-iodonitrobenzene are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a catalyst (such as palladium in the Suzuki–Miyaura cross-coupling ), and the solvent used. The compound’s stability can also be affected by factors such as light, heat, and moisture.

properties

IUPAC Name

1-bromo-2-chloro-4-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSYSSPRVSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-bromo-6-iodonitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.